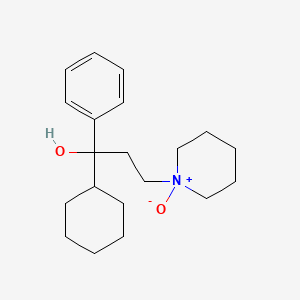

Trihexyphenidyl N-Oxide

Description

Structure

3D Structure

Properties

CAS No. |

161564-79-0 |

|---|---|

Molecular Formula |

C20H31NO2 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

1-cyclohexyl-3-(1-oxidopiperidin-1-ium-1-yl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H31NO2/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21(23)15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 |

InChI Key |

KXFSYXHEVRSHAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CC[N+]2(CCCCC2)[O-])(C3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Degradation Pathway of Trihexyphenidyl to its N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyphenidyl (THP) is a synthetic anticholinergic medication primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring drug product quality, safety, and efficacy. One of the key degradation pathways for Trihexyphenidyl under oxidative stress is the formation of its N-oxide derivative. This guide provides a comprehensive technical overview of this degradation pathway, from the underlying chemical mechanisms to detailed experimental protocols for its investigation and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of Trihexyphenidyl-containing drug products.

The Chemical Landscape of Trihexyphenidyl Degradation

Trihexyphenidyl is susceptible to degradation under various stress conditions, including hydrolysis, photolysis, and oxidation. While hydrolytic cleavage of the ester bond can occur under acidic and basic conditions, the formation of Trihexyphenidyl N-oxide is a characteristic outcome of oxidative stress. The piperidine ring within the Trihexyphenidyl molecule is the primary site of this oxidation.

Key Degradation Pathways of Trihexyphenidyl:

| Stress Condition | Primary Degradation Pathway | Key Degradation Product(s) |

| Acid/Base Hydrolysis | Cleavage of the ester bond | 1-phenyl-1-cyclohexyl-3-(piperidin-1-yl)propan-1-ol and related products |

| Oxidation | N-oxidation of the piperidine ring | Trihexyphenidyl N-oxide |

| Photolysis | Photodegradation | Various photolytic products |

| Thermal | Thermal decomposition | Various thermal degradants |

This guide will focus specifically on the oxidative degradation pathway leading to the formation of Trihexyphenidyl N-oxide.

The Mechanism of N-Oxidation

The conversion of the tertiary amine in the piperidine ring of Trihexyphenidyl to its corresponding N-oxide is a classic example of amine oxidation. When subjected to oxidizing agents such as hydrogen peroxide (H₂O₂), the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the oxygen atoms of the peroxide.

The reaction proceeds via a nucleophilic attack of the nitrogen on the electrophilic oxygen of the hydrogen peroxide. This results in the formation of a transient intermediate which then resolves to the stable N-oxide and a molecule of water.

Caption: Mechanism of Trihexyphenidyl N-oxidation by hydrogen peroxide.

Factors such as the concentration of the oxidizing agent, temperature, pH, and the presence of catalysts can significantly influence the rate and extent of N-oxide formation.

Experimental Protocol for Forced Degradation and N-Oxide Generation

This section provides a detailed protocol for conducting a forced degradation study on Trihexyphenidyl with the specific aim of generating and identifying the N-oxide.

Materials and Reagents

-

Trihexyphenidyl Hydrochloride (Reference Standard)

-

Hydrogen Peroxide (30% w/v solution)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (0.1 N)

-

Sodium Hydroxide (0.1 N)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

Water bath or oven

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Step-by-Step Procedure

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve an appropriate amount of Trihexyphenidyl Hydrochloride in methanol to obtain a stock solution of 1 mg/mL.

-

-

Oxidative Stress Condition:

-

To a volumetric flask, add a known volume of the Trihexyphenidyl stock solution.

-

Add a specific volume of hydrogen peroxide solution. A starting concentration of 3% H₂O₂ in the final solution is recommended.

-

Dilute to the final volume with a mixture of methanol and water.

-

Incubate the solution at room temperature or at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Samples should be withdrawn at various time points to monitor the progress of the degradation.

-

-

Control and Other Stress Conditions (for comparison):

-

Control Sample: Prepare a solution of Trihexyphenidyl in the same diluent without the stressor.

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80-100°C).

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Sample Preparation for Analysis:

-

Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Filter all samples through a 0.45 µm syringe filter.

-

Analytical Method for Separation and Identification

A stability-indicating HPLC method is crucial for separating Trihexyphenidyl from its N-oxide and other potential degradation products.

Example HPLC Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in water with 10mM Ammonium AcetateB: Acetonitrile |

| Gradient | Start with a higher percentage of A and gradually increase B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI positive mode) |

| Injection Volume | 10 µL |

digraph "Forced Degradation Workflow" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Helvetica", fontsize=10];A[label="Trihexyphenidyl Stock Solution (1 mg/mL in Methanol)"]; B[label="Oxidative Stress\n(H₂O₂, Temp, Time)"]; C [label="Acid Hydrolysis\n(0.1 N HCl, Heat)"]; D [label="Base Hydrolysis\n(0.1 N NaOH, Heat)"]; E [label="Thermal Stress\n(Heat)"]; F [label="Photolytic Stress\n(UV/Vis Light)"]; G [label="Sample Preparation\n(Neutralization, Filtration)"]; H [label="HPLC/LC-MS Analysis\n(Stability-Indicating Method)"]; I[label="Data Analysis\n(Peak Purity, Identification, Quantification)"]; A -> {B, C, D, E, F}; {B, C, D, E, F} -> G; G -> H; H -> I;

}

Caption: Experimental workflow for forced degradation of Trihexyphenidyl.

Characterization of Trihexyphenidyl N-Oxide

The unequivocal identification of the N-oxide degradation product requires its thorough characterization using spectroscopic techniques.

Mass Spectrometry (MS)

-

Expected Molecular Ion: Trihexyphenidyl has a molecular weight of 301.47 g/mol . The N-oxide will have a molecular weight of 317.47 g/mol , corresponding to the addition of one oxygen atom. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 302.5 for Trihexyphenidyl and m/z 318.5 for the N-oxide.

-

Fragmentation Pattern: The fragmentation pattern of the N-oxide in MS/MS will differ from that of the parent drug. A characteristic neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical) from the N-oxide precursor ion is often observed, which can be a diagnostic tool for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the carbon atoms adjacent to the nitrogen in the piperidine ring will experience a downfield shift in the ¹H NMR spectrum of the N-oxide compared to Trihexyphenidyl. This is due to the deshielding effect of the electronegative oxygen atom.

-

¹³C NMR: Similarly, the carbon atoms of the piperidine ring, particularly those alpha to the nitrogen, will show a downfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

-

The IR spectrum of the N-oxide will exhibit a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹.

Mitigating the Formation of Trihexyphenidyl N-Oxide

Understanding the degradation pathway allows for the development of strategies to minimize the formation of the N-oxide during the manufacturing and storage of Trihexyphenidyl drug products.

-

Control of Oxidizing Impurities: Raw materials, especially excipients, should be tested for peroxide content.

-

Use of Antioxidants: The inclusion of suitable antioxidants in the formulation can help to prevent oxidative degradation.

-

Packaging: The use of packaging that protects the drug product from light and oxygen, such as blister packs with aluminum foil, is recommended.

-

Storage Conditions: Storing the drug product at controlled room temperature and protecting it from excessive heat and light can significantly enhance its stability.

Conclusion

The N-oxidation of the piperidine ring in Trihexyphenidyl is a critical degradation pathway that must be thoroughly understood and controlled to ensure the quality and safety of the drug product. This technical guide has provided a comprehensive overview of the chemical mechanism, detailed experimental protocols for its investigation, and methods for the characterization of the N-oxide degradant. By applying the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can effectively assess the stability of Trihexyphenidyl and develop robust formulations and control strategies to minimize the formation of this and other degradation products.

References

- BenchChem. (2025). Technical Support Center: Stability of Trihexyphenidyl Hydrochloride in Aqueous Solutions.

- Kintz, P., Godelar, B., Mangin, P., Chaumont, A. J., & Lugnier, A. A. (1989). Identification and quantification of trihexyphenidyl and its hydroxylated metabolite by gas chromatography with nitrogen-phosphorus detection. Journal of Analytical Toxicology, 13(1), 47-49.

- Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites.

- National Center for Biotechnology Information. (2024). Trihexyphenidyl.

- LGC Standards. (n.d.). Trihexyphenidyl N-Oxide.

- International Journal of Botany Studies, 6(5), 914-921. (2021).

- Patel, D. G., et al. (2014). Stability Indicating Liquid Chromatographic Method for Estimation of Trihexyphenidyl Hydrochloride and Risperidone in Tablet Formulation: Development and Validation Consideration.

- Phenomenex. (n.d.). Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex® 2.6 µm XB-C18 Column.

- International Journal of Novel Research and Development, 3(4), 178-188. (2013).

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quantifying Trihexyphenidyl in Biological Samples.

- Asian Journal of Research in Chemistry, 2(2), 104-107. (2009).

- Journal of Liquid Chromatography & Related Technologies, 39(5-6), 263-270. (2016).

- Journal of Pharmaceutical and Biomedical Analysis, 128, 323-332. (2016).

- Chromatographia, 79(21-22), 1435-1445. (2016).

- Journal of Mass Spectrometry, 35(3), 323-331. (2000).

- Journal of Analytical Toxicology, 13(1), 47-49. (1989).

- Molecules, 21(10), 1294. (2016).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Chemical Properties of Trihexyphenidyl Hydrochloride.

- Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. (2013).

- Molecules, 26(21), 6619. (2021).

- Molecules, 26(21), 6619. (2021).

- Macedonian Pharmaceutical Bulletin, 68(1), 25-36. (2022).

- LCGC North America, 28(11), 978-989. (2010).

- Se Pu, 37(12), 1334-1339. (2019).

- LGC Standards. (n.d.). Trihexyphenidyl N-Oxide.

- LGC Standards. (n.d.). Trihexyphenidyl N-Oxide.

- Journal of Liquid Chromatography & Rel

- Recent Patents on Nanotechnology, 13(3), 213-221. (2019).

- Asian Journal of Research in Chemistry, 2(2), 104-107. (2009).

- Google Patents. (n.d.). CN102030723B - Preparation method of trihexyphenidyl hydrochloride.

- Spectroscopy, 39(8), 8-15. (2024).

- Pharmaffiliates. (n.d.). Trihexyphenidyl Hydrochloride-impurities.

- International Journal of Novel Research and Development, 8(7), c785-c793. (2023).

- Sensors, 21(9), 2963. (2021).

- C

- Phenomenex. (n.d.). Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex® 2.6 µm XB-C18 Column.

- Toxicology Letters, 198(1), 77-83. (2010).

An In-Depth Technical Guide to the Pharmacological Properties of Trihexyphenidyl N-Oxide

Abstract

Trihexyphenidyl (THP) is a cornerstone of anticholinergic therapy for Parkinson's disease and other extrapyramidal disorders. While the pharmacological profile of the parent drug is well-established, its metabolic fate, particularly the characterization of its major human metabolites, remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of Trihexyphenidyl N-oxide, a significant metabolite of THP. We will delve into the known aspects of its formation and present a detailed roadmap for its complete pharmacological characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and a forward-looking, protocol-driven approach to elucidating the therapeutic potential and safety profile of this key metabolite.

Introduction: The Established Pharmacology of Trihexyphenidyl

Trihexyphenidyl exerts its therapeutic effects primarily as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It displays a higher affinity for the M1 and M4 subtypes, which are abundant in the central nervous system, particularly in regions implicated in motor control like the striatum.[1][2] By blocking cholinergic transmission, THP helps to restore the functional balance between the dopaminergic and cholinergic systems, which is disrupted in Parkinson's disease.[2]

The clinical application of Trihexyphenidyl is extensive, providing symptomatic relief from tremors, rigidity, and bradykinesia.[3][4] However, its use is often associated with a range of dose-dependent anticholinergic side effects, including dry mouth, blurred vision, cognitive impairment, and in some cases, a potential for abuse.[4][5]

The Metabolic Journey: Formation of Trihexyphenidyl N-Oxide

The metabolism of Trihexyphenidyl is not fully elucidated in publicly available literature, but it is known to undergo Phase I metabolism, including hydroxylation of its alicyclic groups.[6] A significant metabolic pathway is the formation of N-oxide metabolites.[7] Trihexyphenidyl N-oxide is recognized as a major human metabolite of the parent drug.[7]

The formation of N-oxides is a common metabolic pathway for tertiary amines and is primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver.[7] The general reaction is depicted below:

Caption: Metabolic conversion of Trihexyphenidyl to its N-oxide.

The N-oxide metabolite can, in some instances, be unstable and revert to the parent drug in vivo.[7] This potential for retro-reduction highlights the importance of careful sample handling during analytical procedures to accurately quantify the metabolite.

The Uncharted Territory: Pharmacological Profile of Trihexyphenidyl N-Oxide

Despite being a major metabolite, the pharmacological properties of Trihexyphenidyl N-oxide are not well-documented in existing literature.[7] This represents a significant knowledge gap in understanding the complete in vivo effects of Trihexyphenidyl administration. The N-oxide metabolite could potentially exhibit its own spectrum of activity, ranging from being an inactive metabolite to possessing similar, reduced, or even distinct pharmacological properties compared to the parent compound.

A radioimmunoassay developed for Trihexyphenidyl showed minimal cross-reactivity (2%) with Trihexyphenidyl N-oxide, suggesting a significant structural difference that could translate to an altered pharmacological profile.[8]

A Roadmap for Characterization: Experimental Protocols

To address the current void in our understanding, a systematic pharmacological characterization of Trihexyphenidyl N-oxide is imperative. This section outlines a series of validated experimental protocols to achieve this. The initial and critical step is the acquisition of a pure, structurally verified standard of Trihexyphenidyl N-oxide, which can be achieved through chemical synthesis or microbial biotransformation.[7]

In Vitro Characterization

The primary objective is to determine the binding affinity of Trihexyphenidyl N-oxide at the five human muscarinic receptor subtypes (M1-M5). This will establish its primary molecular targets and allow for a direct comparison with the parent drug.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing each of the human M1, M2, M3, M4, and M5 receptor subtypes.

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for non-selective binding or [³H]-pirenzepine for M1-selective binding) with increasing concentrations of unlabeled Trihexyphenidyl N-oxide.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-selective muscarinic antagonist like atropine).

-

Incubate at room temperature for a defined period to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the specific binding at each concentration of Trihexyphenidyl N-oxide.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

The results should be compiled into a clear, comparative table.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| Trihexyphenidyl | Literature Value | Literature Value | Literature Value | Literature Value | Literature Value |

| Trihexyphenidyl N-Oxide | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Determining the functional consequence of receptor binding is crucial. Is Trihexyphenidyl N-oxide an antagonist, agonist, or partial agonist at muscarinic receptors?

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled M1, M3, M5 receptors)

-

Cell Culture and Dye Loading:

-

Culture CHO or HEK293 cells expressing M1, M3, or M5 receptors in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of Trihexyphenidyl N-oxide to the wells.

-

Incubate for a short period.

-

Stimulate the cells with a known muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC₈₀).

-

Measure the change in fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the agonist-induced fluorescence response against the concentration of Trihexyphenidyl N-oxide.

-

Determine the IC₅₀ for the inhibition of the agonist response.

-

To assess for agonist activity, perform the assay with Trihexyphenidyl N-oxide alone (without the presence of a known agonist).

-

Caption: Workflow for the in vitro characterization of Trihexyphenidyl N-oxide.

In Vivo Pharmacological Assessment

Should the in vitro data suggest significant biological activity, in vivo studies are warranted to understand the physiological effects of Trihexyphenidyl N-oxide.

Experimental Protocol: Rodent Model of Anticholinergic Effects

-

Animal Model:

-

Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Allow animals to acclimate to the housing conditions.

-

-

Drug Administration:

-

Administer Trihexyphenidyl N-oxide via an appropriate route (e.g., intraperitoneal or oral).

-

Include a vehicle control group and a positive control group (Trihexyphenidyl).

-

-

Behavioral and Physiological Assessments:

-

Motor Activity: Assess locomotor activity in an open-field test. Anticholinergic agents can either increase or decrease activity depending on the dose and specific agent.

-

Cognitive Effects: Evaluate spatial memory using the Morris water maze or Y-maze.

-

Peripheral Anticholinergic Effects: Measure pupil diameter (mydriasis) and salivary secretion (xerostomia).

-

-

Data Analysis:

-

Compare the behavioral and physiological parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Pharmacokinetic Profiling

A comparative pharmacokinetic study of Trihexyphenidyl and its N-oxide metabolite is essential to understand the contribution of the metabolite to the overall pharmacological effect and duration of action of the parent drug.

Experimental Protocol: Pharmacokinetic Study in Rats

-

Animal Model and Dosing:

-

Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

-

Administer a single intravenous or oral dose of Trihexyphenidyl.

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

-

Process the blood to obtain plasma.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of Trihexyphenidyl and Trihexyphenidyl N-oxide in plasma.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters for both the parent drug and the metabolite, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Data Presentation:

| Parameter | Trihexyphenidyl | Trihexyphenidyl N-Oxide |

| Cmax (ng/mL) | Experimental Value | Experimental Value |

| Tmax (h) | Experimental Value | Experimental Value |

| AUC (ng*h/mL) | Experimental Value | Experimental Value |

| t₁/₂ (h) | Experimental Value | Experimental Value |

Conclusion and Future Directions

The N-oxide of Trihexyphenidyl represents a critical, yet understudied, aspect of the drug's overall pharmacology. The lack of comprehensive data on its receptor affinity, functional activity, and in vivo effects presents a significant opportunity for research. The experimental roadmap outlined in this guide provides a robust framework for the systematic characterization of Trihexyphenidyl N-oxide. Elucidating the pharmacological profile of this major metabolite will not only enhance our fundamental understanding of Trihexyphenidyl's mechanism of action and side-effect profile but may also open new avenues for the development of second-generation anticholinergic therapies with improved efficacy and tolerability. A thorough investigation is crucial for a complete risk-benefit assessment of Trihexyphenidyl and for guiding future drug discovery efforts in the realm of movement disorders.

References

-

Trihexyphenidyl - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

-

Trihexyphenidyl. (2012, October 30). In Wikipedia. Retrieved from [Link]

- Jilani, T. N., Sabir, S., Patel, P., & Sharma, S. (2024). Trihexyphenidyl. In StatPearls.

-

Trihexyphenidyl. (n.d.). Bionity.com. Retrieved March 11, 2026, from [Link]

-

Regio-selective Formation of N-oxide Metabolites. (n.d.). Hypha Discovery. Retrieved March 11, 2026, from [Link]

-

Trihexyphenidyl – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 11, 2026, from [Link]

- El Hachmane, A., et al. (2023). Trihexyphenidyl Alters Its Host's Metabolism, Neurobehavioral Patterns, and Gut Microbiome Feedback Loop—The Modulating Role of Anacyclus pyrethrum. Pharmaceuticals, 16(9), 1289.

- The Pharmacokinetic Profile of Trihexyphenidyl Hydrochloride in Animal Models: An In-depth Technical Guide. (2025). BenchChem.

- Clementino, L. d. C., et al. (2021). Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLOS ONE, 16(11), e0259008.

- Zeina, A., et al. (2024). Trihexyphenidyl has a psychostimulant-like effect on mice.

- CN102030723A - Preparation method of trihexyphenidyl hydrochloride. (2011).

- Kintz, P., Godelar, B., et al. (1989). Identification and quantification of trihexyphenidyl and its hydroxylated metabolite by gas chromatography with nitrogen-phosphorus detection. Journal of Analytical Toxicology, 13(5), 289-291.

- CN102030723B - Preparation method of trihexyphenidyl hydrochloride. (2013).

-

Trihexyphenidyl, Biperiden, and Other Anticholinergics in the Treatment of Parkinson's Disease. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

- Kaur, H., & Cholia, R. P. (2019). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 19(11), 875-899.

- Sharma, R., & Kumar, S. (2018). In vitro test methods for metabolite identification: A review. Journal of Pharmaceutical Analysis, 8(6), 365-373.

-

Coşkun, G. P., et al. (2022). Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][3] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 821-830.

- Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 26(13), 7203.

-

What is the mechanism of Trihexyphenidyl Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 2. Trihexyphenidyl [medbox.iiab.me]

- 3. oaji.net [oaji.net]

- 4. Trihexyphenidyl Alters Its Host’s Metabolism, Neurobehavioral Patterns, and Gut Microbiome Feedback Loop—The Modulating Role of Anacyclus pyrethrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity | PLOS One [journals.plos.org]

- 8. Trihexyphenidyl [bionity.com]

Structural Elucidation and Analytical Control of Trihexyphenidyl N-Oxide: A Process Impurity Whitepaper

Executive Overview

Trihexyphenidyl (THP), typically administered as a hydrochloride salt, is a central muscarinic receptor antagonist utilized primarily in the management of Parkinson's disease and drug-induced extrapyramidal symptoms[1]. During the synthesis, formulation, and shelf-life storage of the Active Pharmaceutical Ingredient (API), various degradation products and process impurities can emerge. Among these, Trihexyphenidyl N-Oxide (CAS: 161564-79-0)—also cataloged as Benzhexol N-Oxide or Trihexyphenidyl Impurity 3—is a critical oxidative degradant that must be rigorously profiled[2][3].

This whitepaper details the mechanistic origins of this impurity and outlines a self-validating analytical framework utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for its definitive identification.

Mechanistic Origins of the N-Oxide Impurity

Trihexyphenidyl features a bulky hydrophobic core (1-cyclohexyl-1-phenylpropan-1-ol) linked to a piperidine ring. The nitrogen atom within this piperidine moiety is a tertiary amine. Tertiary amines are highly susceptible to oxidation, readily forming N-oxides when exposed to oxidative stress[4].

Causality of Formation: The oxidation typically occurs via two primary pathways:

-

Process-Induced Oxidation: Exposure to residual peroxides in ethereal solvents or atmospheric oxygen during the basic work-up phases of API synthesis.

-

Formulation-Induced Degradation: Interaction with trace hydroperoxide impurities commonly found in polymeric excipients (e.g., polyethylene glycol, povidone) during the drug product's shelf-life.

Analytical Strategy: Orthogonal Identification

Identifying an impurity at the stringent 0.05% reporting threshold requires orthogonal analytical techniques[1]. While High-Performance Liquid Chromatography (HPLC) with UV detection is standard for routine assay and related substances monitoring[5], it lacks the structural specificity required for unknown identification.

-

LC-HRMS provides the exact mass and diagnostic fragmentation patterns. However, mass spectrometry alone may struggle to definitively differentiate an N-oxide from a piperidine C-hydroxylated metabolite[6], as both modifications add exactly 16 Da to the parent mass.

-

NMR Spectroscopy is therefore deployed as the definitive, self-validating technique. It maps the atom-to-atom connectivity, confirming the exact site of oxidation through the pronounced deshielding of the protons adjacent to the N-oxide[7].

Workflow for the isolation and identification of Trihexyphenidyl N-Oxide.

Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate built-in system suitability testing (SST) to guarantee data integrity.

Protocol 1: LC-MS/MS Profiling and Quantification

Rationale: A core-shell reversed-phase C18 column is selected to retain the highly lipophilic THP molecule, while an acidic mobile phase ensures the tertiary amine remains protonated, significantly enhancing electrospray ionization (ESI) efficiency[5][8].

-

Sample Preparation: Dissolve the THP API in a diluent of Methanol/Water (80:20, v/v) to achieve a concentration of 1.0 mg/mL[5].

-

Chromatographic Separation: Utilize a Kinetex 2.6 µm XB-C18 column (100 x 2.1 mm) to achieve high theoretical plates[5].

-

Mobile Phase:

-

Phase A: 0.1% Formic acid in LC-MS grade water.

-

Phase B: 0.1% Formic acid in Acetonitrile.

-

-

Gradient Elution: 10% B to 90% B over 15 minutes at a flow rate of 0.4 mL/min.

-

Detection: ESI in positive ion mode, monitoring the exact mass range of m/z 100–500.

-

System Suitability (Self-Validation): The chromatographic resolution between THP and its closest eluting impurity must be Not Less Than (NLT) 2.0. The Signal-to-Noise (S/N) ratio for the 0.05% standard must be NLT 50[5].

Protocol 2: Preparative Isolation and NMR Elucidation

Rationale: NMR requires high-purity material in microgram to milligram quantities. Preparative HPLC is used to isolate the impurity peak, followed by lyophilization to remove protonated solvents that would otherwise obscure the NMR spectrum[7].

-

Isolation: Scale up the analytical LC method to a preparative C18 column. Collect the fraction corresponding to the N-oxide peak (monitored via UV at 210 nm).

-

Lyophilization: Freeze-dry the collected fractions to yield a purified white powder.

-

NMR Acquisition: Dissolve the isolated impurity in CDCl₃. Acquire 1D ¹H, 1D ¹³C, and 2D HSQC spectra using a 400 MHz (or higher) NMR spectrometer[9].

Data Interpretation and Structural Validation

Mass Spectrometry Diagnostics

The exact monoisotopic mass of Trihexyphenidyl N-Oxide is 317.2355 Da[10]. Under low-energy collision-induced dissociation (CID), dialkyl tertiary amine N-oxides exhibit highly diagnostic fragmentation pathways[11]. The most prominent feature is the thermal or collision-induced loss of oxygen (-16 Da), reverting to the protonated parent API mass, alongside the loss of the entire N-oxide moiety.

Diagnostic LC-MS/MS fragmentation pathways for THP N-Oxide.

NMR Deshielding Effects

In the ¹H NMR spectrum, the formation of the coordinate covalent N-O bond draws electron density away from the adjacent alpha-carbons of the piperidine ring. This results in a significant downfield chemical shift (deshielding) of the alpha-protons compared to the parent THP API, definitively proving the oxidation occurred at the nitrogen atom rather than the carbon backbone[4].

Quantitative Analytical Summary

| Parameter | Trihexyphenidyl (Parent API) | Trihexyphenidyl N-Oxide (Impurity 3) |

| Chemical Formula | C₂₀H₃₁NO | C₂₀H₃₁NO₂ |

| Exact Mass [M] | 301.2406 Da | 317.2355 Da[10] |

| ESI-MS Base Peak [M+H]⁺ | m/z 302.24 | m/z 318.24 |

| Diagnostic MS/MS Ions | m/z 217.15, m/z 98.10 | m/z 302.24 (-O), m/z 217.15 |

| ¹H NMR (Piperidine α-H) | ~ 2.4 - 2.6 ppm | ~ 3.4 - 3.8 ppm (Strongly Deshielded) |

Regulatory Implications and Control Strategy

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified if they exceed the 0.10% threshold (or 0.05% for higher maximum daily doses)[1]. Because Trihexyphenidyl N-Oxide is a structural derivative of the parent API rather than a highly reactive, DNA-reactive mutagen (such as nitrosamines[12]), it is generally controlled as an ordinary organic impurity.

To maintain batch-to-batch reproducibility and regulatory compliance, control strategies should include:

-

Implementing strict limits on peroxide values in ethereal solvents used during synthesis.

-

Packaging the final API under an inert atmosphere (e.g., nitrogen or argon flush) to mitigate oxidative degradation during shelf-life.

References

-

Benzhexol N-Oxide (Trihexyphenidyl N-Oxide) - CAS - 161564-79-0. Axios Research. Available at: [Link]

-

Trihexyphenidy Impurities and Related Compound. Veeprho Pharmaceuticals. Available at:[Link]

-

Identification and quantification of trihexyphenidyl and its hydroxylated metabolite by gas chromatography with nitrogen-phosphorus detection. PubMed. Available at: [Link]

-

Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex® 2.6 µm XB-C18 Column. Phenomenex. Available at: [Link]

-

Stereoselective determination of trihexyphenidyl in human serum by LC-ESI-MS. PubMed. Available at: [Link]

-

A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. Available at: [Link]

-

Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online. Available at: [Link]

-

Comparative 1H and 13C NMR Data for tertiary Amine N-Oxides and Related Species. ResearchGate. Available at: [Link]

-

A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Benzhexol N-Oxide (Trihexyphenidyl N-Oxide) - CAS - 161564-79-0 | Axios Research [axios-research.com]

- 3. Benzhexol N-Oxide (Trihexyphenidyl N-Oxide) - SRIRAMCHEM [sriramchem.com]

- 4. researchgate.net [researchgate.net]

- 5. phenomenex.com [phenomenex.com]

- 6. Identification and quantification of trihexyphenidyl and its hydroxylated metabolite by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Stereoselective determination of trihexyphenidyl in human serum by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. klivon.com [klivon.com]

- 10. Trihexyphenidyl N-Oxide | LGC Standards [lgcstandards.com]

- 11. A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

A Deep Dive into the Oxidative Metabolism of Trihexyphenidyl: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive literature review on the oxidative metabolism of Trihexyphenidyl (THP), a cornerstone anticholinergic agent used in the management of Parkinson's disease and other extrapyramidal disorders.[1][2] Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the metabolic pathways of THP, the enzymatic processes involved, and the analytical methodologies for their characterization. Our focus is to deliver not just a review of the literature, but a practical guide grounded in scientific integrity and field-proven insights.

Introduction: The Clinical Significance of Trihexyphenidyl and Its Metabolism

Trihexyphenidyl, an antimuscarinic agent, has been a valuable therapeutic tool for decades, primarily by antagonizing muscarinic acetylcholine receptors to restore dopaminergic and cholinergic balance.[2][3] While its efficacy is well-documented, a thorough understanding of its pharmacokinetic profile, particularly its metabolic fate, is critical for optimizing therapeutic outcomes and minimizing adverse effects. The metabolism of a drug dictates its bioavailability, duration of action, and potential for drug-drug interactions. For Trihexyphenidyl, the primary route of metabolism is through oxidative processes, which this guide will explore in detail.

The Oxidative Metabolism of Trihexyphenidyl: A Hydroxylation-Dominant Pathway

The biotransformation of Trihexyphenidyl is characterized by the hydroxylation of its alicyclic groups.[1] This process increases the water solubility of the drug, facilitating its excretion from the body.

The Key Metabolite: Hydroxy-Trihexyphenidyl

The principal metabolite identified in biological fluids is a hydroxylated form of the parent drug, often referred to as hydroxy-trihexyphenidyl.[1] This metabolite is formed through the addition of a hydroxyl group (-OH) to one of the alicyclic rings of the Trihexyphenidyl molecule.

The Enzymatic Machinery: The Role of Cytochrome P450

The oxidative metabolism of a vast number of pharmaceuticals is carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver.[4] These heme-containing monooxygenases are responsible for the Phase I metabolism of many drugs.[4]

Current literature indicates that Trihexyphenidyl is primarily metabolized by the cytochrome P450 enzyme system, with a specific isoenzyme playing a key role.

Evidence points to CYP2D6 as the primary isoenzyme responsible for the oxidative metabolism of Trihexyphenidyl. CYP2D6 is a highly polymorphic enzyme, meaning that variations in the gene encoding this enzyme can lead to significant inter-individual differences in drug metabolism.[5] These variations can classify individuals as poor, intermediate, normal, or ultrarapid metabolizers of CYP2D6 substrates.[6]

The involvement of CYP2D6 in Trihexyphenidyl metabolism has significant clinical implications. Patients with reduced CYP2D6 activity (poor metabolizers) may experience higher plasma concentrations of Trihexyphenidyl, potentially leading to an increased risk of adverse effects. Conversely, ultrarapid metabolizers may clear the drug more quickly, which could result in reduced therapeutic efficacy at standard doses.

Experimental Workflows for Studying Trihexyphenidyl Metabolism

The elucidation of Trihexyphenidyl's metabolic pathways has been made possible through a variety of in vitro and in vivo experimental approaches. This section provides an overview of the key methodologies and a detailed protocol for a representative in vitro study.

Overview of Methodologies

-

In Vitro Studies: These studies are crucial for identifying the enzymes involved in drug metabolism and for characterizing the kinetics of these reactions. Common in vitro systems include:

-

Human Liver Microsomes (HLMs): A subcellular fraction of the liver that is rich in CYP enzymes.[7]

-

Recombinant Human Cytochrome P450 Enzymes: Individual CYP enzymes expressed in a cellular system, allowing for the precise determination of which enzyme metabolizes a drug.

-

Hepatocytes: Intact liver cells that provide a more complete picture of drug metabolism, including both Phase I and Phase II reactions.

-

-

In Vivo Studies: These studies, typically conducted in animal models or human subjects, are essential for understanding the overall pharmacokinetic profile of a drug in a living organism.

Detailed Experimental Protocol: In Vitro Metabolism of Trihexyphenidyl using Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of Trihexyphenidyl using pooled human liver microsomes and to identify the involvement of specific CYP enzymes through chemical inhibition.

Objective: To determine the in vitro metabolic profile of Trihexyphenidyl in human liver microsomes and to identify the primary CYP450 enzymes responsible for its metabolism.

Materials:

-

Trihexyphenidyl hydrochloride

-

Pooled Human Liver Microsomes (from a reputable supplier)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific CYP450 chemical inhibitors (e.g., Quinidine for CYP2D6)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Trihexyphenidyl in a suitable solvent (e.g., methanol or DMSO).

-

Prepare stock solutions of the CYP450 inhibitors.

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

-

Pre-incubation (for inhibition studies):

-

For inhibitor-containing incubations, add the specific CYP inhibitor to the microsome mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the inhibitor to interact with the enzymes.

-

-

Initiation of the Metabolic Reaction:

-

Add the Trihexyphenidyl stock solution to the incubation mixture to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

-

Termination of the Reaction:

-

At each time point, terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard. The acetonitrile will precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Trihexyphenidyl and the formation of hydroxy-trihexyphenidyl.

-

-

Data Analysis:

-

Calculate the rate of Trihexyphenidyl depletion and the rate of hydroxy-trihexyphenidyl formation.

-

In the inhibition studies, compare the metabolic rates in the presence and absence of the specific CYP inhibitors to determine the percentage of inhibition and thus the contribution of each CYP isoenzyme to the metabolism.

-

Visualizing the Experimental Workflow

Caption: In vitro metabolism experimental workflow.

Analytical Methodologies for Metabolite Identification and Quantification

The accurate identification and quantification of Trihexyphenidyl and its metabolites are paramount for robust pharmacokinetic studies. Several analytical techniques have been employed for this purpose.

| Analytical Technique | Description | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. | High sensitivity and specificity. |

| Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) | A selective GC detector that is highly sensitive to compounds containing nitrogen or phosphorus, such as Trihexyphenidyl. | Excellent sensitivity for nitrogen-containing compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that separates compounds using liquid chromatography and then identifies and quantifies them using tandem mass spectrometry. | The current gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput. |

The Metabolic Pathway of Trihexyphenidyl

The following diagram illustrates the primary oxidative metabolic pathway of Trihexyphenidyl.

Caption: Primary oxidative metabolic pathway of Trihexyphenidyl.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the oxidative metabolism of Trihexyphenidyl, highlighting the central role of CYP2D6 in its hydroxylation. A thorough understanding of this metabolic pathway is essential for drug development professionals and researchers working to optimize the therapeutic use of Trihexyphenidyl and to develop novel anticholinergic agents with improved pharmacokinetic profiles.

Future research should focus on:

-

Quantitative Contribution of Other CYP Isozymes: While CYP2D6 is the primary enzyme, the potential contribution of other CYP isoenzymes to Trihexyphenidyl metabolism, especially in individuals with compromised CYP2D6 activity, warrants further investigation.

-

Pharmacogenomics of Trihexyphenidyl: Clinical studies are needed to fully elucidate the impact of CYP2D6 polymorphisms on the pharmacokinetics, efficacy, and safety of Trihexyphenidyl in diverse patient populations.

-

Metabolite Activity: The pharmacological activity of hydroxy-trihexyphenidyl should be characterized to determine if it contributes to the therapeutic or adverse effects of the parent drug.

By continuing to explore the nuances of Trihexyphenidyl metabolism, the scientific community can further refine its clinical application and pave the way for the next generation of therapies for movement disorders.

References

-

medtigo. trihexyphenidyl | Dosing & Uses. Available at: [Link].

-

National Center for Biotechnology Information. Trihexyphenidyl - StatPearls. Available at: [Link].

-

PrescriberPoint. Drugs interactions for Trihexyphenidyl Hydrochloride. Available at: [Link].

-

National Center for Biotechnology Information. Trihexyphenidyl Alters Its Host's Metabolism, Neurobehavioral Patterns, and Gut Microbiome Feedback Loop—The Modulating Role of Anacyclus pyrethrum. Available at: [Link].

-

MediResource Inc. Trihexyphenidyl - Uses, Side Effects, Interactions. Available at: [Link].

-

Drugs.com. Trihexyphenidyl Interactions. Available at: [Link].

-

Pediatric Oncall. Trihexiphenidyl - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Available at: [Link].

-

Wikipedia. Trihexyphenidyl. Available at: [Link].

-

SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Available at: [Link].

-

IntechOpen. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link].

-

The American Society for Pharmacology and Experimental Therapeutics. Assessment Under Initial Rate Conditions of the Selectivity and Time Course of Cytochrome P450 Inactivation in Pooled Human Liver Microsomes. Available at: [Link].

-

PubMed. Identification of the main human cytochrome P450 enzymes involved in safrole 1'-hydroxylation. Available at: [Link].

-

DigitalCommons@University of Nebraska - Lincoln. The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Available at: [Link].

-

Oxford Biomedical Research. In Vitro Approaches to Human Drug Metabolism. Available at: [Link].

-

ResearchGate. (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available at: [Link].

-

CORE. Identification of the cytochrome P450 enzymes responsible for the x-hydroxylation of phytanic acid. Available at: [Link].

-

MDPI. Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. Available at: [Link].

-

PubMed. Identification of human cytochrome P450 enzymes involved in the formation of 4-hydroxyestazolam from estazolam. Available at: [Link].

-

Semantic Scholar. [PDF] Identification of the Human Cytochrome P450 Enzymes Involved in the Two Oxidative Steps in the Bioactivation of Clopidogrel to Its Pharmacologically Active Metabolite. Available at: [Link].

-

ResearchGate. (PDF) Identification of the Human Cytochromes P450 Responsible for Atomoxetine Metabolism. Available at: [Link].

-

MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available at: [Link].

-

ResearchGate. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Available at: [Link].

-

ResearchGate. Identification of Metabolic Pathways Involved in the Biotransformation of Tolperisone by Human Microsomal Enzymes | Request PDF. Available at: [Link].

-

MDPI. A Review of the Important Role of CYP2D6 in Pharmacogenomics. Available at: [Link].

-

National Center for Biotechnology Information. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries. Available at: [Link].

-

Biomolecules & Therapeutics. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Available at: [Link].

Sources

- 1. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Trihexyphenidyl Alters Its Host’s Metabolism, Neurobehavioral Patterns, and Gut Microbiome Feedback Loop—The Modulating Role of Anacyclus pyrethrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

The Hidden Reservoir: The Role of N-Oxidation in Trihexyphenidyl Pharmacokinetics

[

Executive Summary

Trihexyphenidyl (THP) is a centrally acting muscarinic antagonist heavily relied upon in the management of Parkinson's disease and drug-induced extrapyramidal disorders. While classical pharmacokinetic models attribute its clearance almost entirely to the hydroxylation of its alicyclic groups, modern high-resolution bioanalysis reveals a critical, often-overlooked pathway: N-oxidation . This whitepaper explores the mechanistic causality behind THP N-oxidation, its profound impact on the drug's extended half-life, and the rigorous, self-validating analytical protocols required to accurately quantify this highly unstable metabolite.

The Pharmacokinetic Paradox of Trihexyphenidyl

Historically, the elimination half-life of THP was estimated to be a brief 5 to 10 hours. However, modern pharmacokinetic profiling has exposed a significant discrepancy, revealing a1[1].

As a Senior Application Scientist, I approach this discrepancy by examining the structural liabilities of the molecule. THP contains an aliphatic tertiary amine within its piperidine ring.2[2]. The transient and reversible nature of the THP N-oxide metabolite creates an in vivo pharmacokinetic "reservoir." Instead of being immediately cleared, the N-oxide slowly reduces back to the parent compound in the systemic circulation, thereby extending the apparent half-life and 3[3].

Mechanistic Pathways: CYP450 vs. FMO-Mediated N-Oxidation

The biotransformation of THP into its N-oxide is a Phase I metabolic process catalyzed by two distinct enzyme families:

-

Flavin-Containing Monooxygenases (FMOs): FMOs typically dominate the N-oxidation of nucleophilic tertiary heteroatoms, acting as the primary driver for THP's conversion.

-

Cytochrome P450 (CYP) Enzymes: Isoforms such as of centrally acting anticholinergics.

Causality Insight: Why is this pathway historically underreported? N-oxides formed by these enzymes are thermally and chemically unstable. In vivo, they undergo enzymatic reduction (via hepatic cytochrome P450 reductases or gut microbiome activity) back into the active parent drug. In vitro, during standard sample extraction, they degrade. This futile cycling complicates exposure assessments and necessitates highly selective bioanalytical approaches to prevent artifactual reduction during sample processing.

Caption: Trihexyphenidyl metabolic pathways highlighting the reversible N-oxidation cycle.

Quantitative Pharmacokinetic Profile

To understand the macroscopic impact of N-oxidation, we must evaluate the pharmacokinetic parameters of THP. The table below synthesizes established data, contrasting early literature with modern findings that account for reversible N-oxide metabolism.

| Pharmacokinetic Parameter | Historical Consensus | Modern High-Resolution Data | Mechanistic Driver |

| Cmax (10 mg dose) | ~3-5 ng/mL | 4 | Improved LC-MS/MS sensitivity preventing N-oxide degradation[4] |

| Tmax | 1 - 2 hours | 1 | Lipophilic absorption and gut transit[1] |

| Elimination Half-Life (t1/2) | 5 - 10 hours | 1 | Reversible N-oxide reduction back to parent THP[1] |

| Protein Binding | Unknown | 5 | Dialysis bag method in preclinical models[5] |

| Primary Clearance | Renal (Hydroxylated) | 1 | Hydroxylation of alicyclic groups[1] |

Experimental Methodology: Self-Validating Protocol for N-Oxide Isolation

A major challenge in drug development is that THP N-oxide is rarely structurally characterized in standard literature because it degrades during traditional extraction. To accurately quantify the N-oxide and prevent ex vivo reversion to the parent drug, a self-validating workflow utilizing microbial biotransformation and cold-temperature LC-MS/MS is mandatory.

Step-by-Step Protocol: Microbial Synthesis and LC-MS/MS Quantification

Phase 1: Selective N-Oxide Generation via Microbial Biotransformation Rationale: Chemical synthesis of THP N-oxide often yields multiple isomers. 3[3].

-

Inoculation: Culture recombinant Streptomyces strains expressing human FMO3 and CYP3A4 in 500 mL baffled flasks at 28°C.

-

Substrate Addition: Spike 100 mg of THP hydrochloride into the culture during the exponential growth phase.

-

Harvesting: After 48 hours, quench the reaction by rapid cooling to 4°C. Crucial Causality: Do not use heat or extreme pH during quenching, as the N-oxide will instantly revert to THP, ruining the yield.

Phase 2: Cold-Extraction and Sample Preparation Rationale: N-oxides are thermally labile. Traditional liquid-liquid extraction (LLE) at room temperature leads to artifactual parent drug detection. 4. Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing deuterated THP-d5 as an internal standard) to 1 volume of the microbial broth or human plasma sample. 5. Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. 6. Supernatant Collection: Transfer the supernatant to amber glass vials maintained strictly at 4°C in the autosampler.

Phase 3: High-Resolution LC-MS/MS Analysis Rationale: Soft ionization techniques prevent in-source fragmentation (reduction) of the N-oxide back into the tertiary amine. 7. Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 25°C (avoid standard 40°C column ovens). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. 8. Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode. Monitor the specific MRM transitions: THP parent ( m/z 302.2 → 98.1) and THP N-oxide ( m/z 318.2 → 98.1). 9. Self-Validation Check (Critical): Inject a pure THP N-oxide standard. If the parent THP peak ( m/z 302.2) appears at the exact retention time of the N-oxide, in-source reduction is occurring in the mass spectrometer. You must lower the capillary temperature and declustering potential until the parent peak disappears. This ensures the system is self-validating and only measuring true in vivo parent drug concentrations.

Caption: Self-validating workflow for the isolation and quantification of THP N-oxide.

Conclusion

The pharmacokinetics of Trihexyphenidyl cannot be fully understood without accounting for its N-oxide metabolite. While historically overlooked due to its instability during standard analytical procedures, N-oxidation represents a critical pathway for tertiary amine drugs. The reversible nature of this metabolite acts as an in vivo reservoir, directly causing the prolonged 33-hour half-life observed in modern clinical studies. By implementing rigorous, cold-temperature LC-MS/MS protocols and microbial biotransformation for standard generation, pharmacokineticists can accurately map this hidden metabolic compartment, leading to safer dosing regimens and a deeper understanding of anticholinergic drug behavior.

References

-

Anticholinergic agents in the management of Parkinson's disease (Chapter 2) . Cambridge University Press. Available at: [Link]

-

Trihexyphenidyl for the Management of Dystonia in Children - Pediatric Pharmacotherapy . University of Virginia. Available at: [Link]

-

Trihexyphenidyl | Dosing & Uses . Medtigo. Available at:[Link]

-

Regio-selective Formation of N-oxide Metabolites . Hypha Discovery. Available at: [Link]

-

Anticholinergic drugs used in Parkinson's disease: An overlooked class of drugs from a pharmacokinetic perspective . University of Alberta. Available at:[Link]

Sources

- 1. Anticholinergic agents in the management of Parkinson’s disease | Neupsy Key [neupsykey.com]

- 2. Anticholinergic drugs used in Parkinson's disease: An overlooked class of drugs from a pharmacokinetic perspective. [sites.ualberta.ca]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. med.virginia.edu [med.virginia.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis and Characterization of Trihexyphenidyl N-Oxide for Use as a Reference Standard

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of Trihexyphenidyl N-Oxide, a primary metabolite and potential impurity of the anticholinergic drug Trihexyphenidyl. The availability of a well-characterized reference standard is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical development. This document outlines a robust synthetic protocol for the N-oxidation of Trihexyphenidyl, detailed purification procedures, and methods for structural elucidation and purity assessment. The causality behind experimental choices and self-validating system checks are emphasized to ensure the generation of a high-purity reference standard.

Introduction

Trihexyphenidyl is a synthetic antimuscarinic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic action is derived from the blockade of central muscarinic receptors, which helps to restore the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia. As with many xenobiotics, Trihexyphenidyl undergoes metabolic transformation in the body, with N-oxidation being a significant pathway for tertiary amine-containing drugs.[1] The resulting metabolite, Trihexyphenidyl N-Oxide, is of considerable interest to researchers in drug metabolism and pharmacokinetics. Furthermore, as a potential impurity in the bulk drug substance, its detection and quantification are essential for ensuring the quality and safety of Trihexyphenidyl formulations.

The synthesis of Trihexyphenidyl N-Oxide is not widely detailed in the public domain, necessitating the development of a reliable and reproducible protocol. This application note addresses this gap by providing a step-by-step guide for its preparation, from the synthesis of the parent drug to its subsequent oxidation and purification.

Synthesis Pathway Overview

The synthesis of Trihexyphenidyl N-Oxide is a two-step process commencing with the synthesis of the parent compound, Trihexyphenidyl, followed by its N-oxidation.

Caption: Overall synthesis pathway for Trihexyphenidyl N-Oxide.

Experimental Protocols

Part 1: Synthesis of Trihexyphenidyl

The synthesis of the precursor, Trihexyphenidyl, is achieved through a well-established two-step sequence involving a Mannich reaction followed by a Grignard reaction.

Step 1: Mannich Reaction - Synthesis of 3-Piperidino-1-phenylpropan-1-one

This reaction forms the aminoketone intermediate. The choice of a Mannich reaction is due to its efficiency in forming β-amino carbonyl compounds.

-

Materials:

-

Acetophenone

-

Piperidine

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone, piperidine, and paraformaldehyde in a molar ratio of 1:1.2:1.2 in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-piperidino-1-phenylpropan-1-one.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Grignard Reaction - Synthesis of Trihexyphenidyl

The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. Here, it is used to introduce the cyclohexyl group.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

-

Cyclohexyl bromide

-

3-Piperidino-1-phenylpropan-1-one (from Step 1)

-

Ammonium chloride solution (saturated)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or MTBE and a crystal of iodine to initiate the reaction.

-

Add a solution of cyclohexyl bromide in the anhydrous solvent dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted to form the Grignard reagent (cyclohexylmagnesium bromide).

-

Cool the Grignard reagent to 0 °C and add a solution of 3-piperidino-1-phenylpropan-1-one in the same anhydrous solvent dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it to obtain crude Trihexyphenidyl.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Trihexyphenidyl.

-

Part 2: Synthesis of Trihexyphenidyl N-Oxide

The N-oxidation of the tertiary amine in Trihexyphenidyl is achieved using a peroxy acid, a common and effective method for this transformation. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability and reactivity.

-

Materials:

-

Trihexyphenidyl (from Part 1)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Trihexyphenidyl (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Trihexyphenidyl N-Oxide.

-

Purification Protocol

Purification of the crude Trihexyphenidyl N-Oxide is critical to obtain a reference standard of high purity. Column chromatography is the method of choice for removing unreacted starting materials, the m-chlorobenzoic acid byproduct, and any other impurities.

-

Technique: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 10% methanol in DCM). The polarity of the N-oxide is significantly higher than the parent amine, necessitating a more polar eluent.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

-

Dissolve the crude Trihexyphenidyl N-Oxide in a minimal amount of the mobile phase (or a slightly stronger solvent if necessary) and load it onto the column.

-

Elute the column with the gradient mobile phase.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified Trihexyphenidyl N-Oxide as a white to off-white solid.

-

Caption: Workflow for the purification of Trihexyphenidyl N-Oxide.

Characterization and Quality Control

To confirm the identity and purity of the synthesized Trihexyphenidyl N-Oxide, a battery of analytical techniques should be employed.

| Parameter | Expected Value/Observation | Method |

| Molecular Formula | C₂₀H₃₁NO₂ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 317.47 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Consistent with the proposed structure | ¹H NMR, ¹³C NMR, FT-IR |

Predicted Spectroscopic Data

-

¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic shifts for the aromatic, cyclohexyl, and piperidine protons. The protons on the carbons adjacent to the N-oxide will be deshielded compared to the parent amine.

-

¹³C NMR (predicted): The carbon NMR spectrum will show distinct signals for all 20 carbons. The carbons alpha to the N-oxide will exhibit a downfield shift.

-

FT-IR: The infrared spectrum is expected to show a characteristic N-O stretching vibration band, typically in the range of 950-970 cm⁻¹. The O-H stretch from the hydroxyl group will also be prominent.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling all chemicals.

-

Fume Hood: All steps of the synthesis, particularly those involving volatile organic solvents and the oxidizing agent, should be performed in a well-ventilated fume hood.

-

Handling m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid grinding or subjecting it to impact. Store it in a cool, dry place away from flammable materials.

-

Grignard Reaction: The Grignard reaction is highly exothermic and sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Trihexyphenidyl N-Oxide, a key metabolite and potential impurity of Trihexyphenidyl. By following the outlined procedures for synthesis, purification, and characterization, researchers and drug development professionals can produce a high-purity reference standard essential for a variety of analytical and research applications. The emphasis on the rationale behind the experimental choices and the inclusion of self-validating checks ensures the reliability and reproducibility of the described methods.

References

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

- Reddy, P. et al. (2012). Formation of N-oxide metabolites is one of the major pathways for metabolism of tertiary nitrogen-containing drugs. Hypha Discovery.

-

Phenomenex. (n.d.). Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex® 2.6 µm XB-C18 Column. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). USP Monographs: Trihexyphenidyl Hydrochloride Tablets. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Application Note: Advanced LC-MS/MS Method Development for Trihexyphenidyl and Trihexyphenidyl N-Oxide Analysis

Introduction & Scientific Context

Trihexyphenidyl (THP) is a centrally acting anticholinergic agent widely prescribed for the management of Parkinson's disease and drug-induced extrapyramidal symptoms [1]. During both in vivo Phase I metabolism (via hepatic CYP450 enzymes) and in vitro oxidative degradation, THP is readily converted to Trihexyphenidyl N-Oxide [2].

Accurate quantification of THP N-oxide is critical for pharmacokinetic (PK) profiling and stability-indicating assays. However, aliphatic N-oxides present unique bioanalytical challenges. They are thermally labile and highly susceptible to in-source reduction during Electrospray Ionization (ESI), which can lead to artificial inflation of the parent drug signal and severe underestimation of the metabolite [3]. This protocol provides a robust, self-validating LC-MS/MS methodology designed to mitigate these artifacts, ensuring high-fidelity quantification.

Mechanistic Insights: Overcoming N-Oxide Vulnerabilities

As an application scientist, it is critical to understand the causality behind the instrument parameters chosen for N-oxide analysis:

-

In-Source Reduction (The "False Parent" Artifact): In the ESI source, high temperatures and excessive Declustering Potentials (DP) can strip the oxygen atom from the N-oxide (-16 Da), converting Trihexyphenidyl N-Oxide ( m/z 318.2) back into Trihexyphenidyl ( m/z 302.2) before it enters the first quadrupole (Q1).

-

Chromatographic Orthogonality: Because in-source reduction cannot always be 100% eliminated, baseline chromatographic separation between THP and THP N-oxide is an absolute requirement. If the two compounds co-elute, the reduced N-oxide will be indistinguishable from the true parent drug.

-

Secondary Silanol Interactions: N-oxides possess a highly polarized N-O bond that interacts strongly with unreacted silanols on silica-based stationary phases, leading to peak tailing. A fully end-capped C18 or Biphenyl column with an acidic modifier (0.1% Formic Acid) is required to maintain sharp peak symmetry.

Fig 1. Optimized LC-MS/MS workflow for Trihexyphenidyl N-Oxide quantification.

Quantitative Data & Instrument Parameters

Optimized MRM Transitions (ESI+)

The fragmentation of Trihexyphenidyl N-Oxide is characterized by an initial loss of water (-18 Da) to form m/z 300.2, followed by cleavage of the piperidine ring [4].

Table 1: Multiple Reaction Monitoring (MRM) Parameters

| Analyte | Precursor ( m/z ) | Product ( m/z ) | DP (V) | CE (eV) | Purpose | Mechanistic Rationale |

| Trihexyphenidyl | 302.2 | 98.1 | 60 | 35 | Quantifier | Protonated piperidine ring fragment. |

| Trihexyphenidyl | 302.2 | 70.1 | 60 | 45 | Qualifier | Pyrrolidine-like secondary fragment. |

| THP N-Oxide | 318.2 | 300.2 | 40 | 25 | Quantifier | Loss of H2O ; low DP preserves N-oxide. |

| THP N-Oxide | 318.2 | 114.1 | 40 | 30 | Qualifier | Intact N-oxide piperidine fragment. |

| THP N-Oxide | 318.2 | 98.1 | 40 | 35 | Qualifier | Piperidine fragment post-oxygen loss. |

(Note: Declustering Potential (DP) for the N-oxide is intentionally kept 33% lower than the parent drug to prevent in-source fragmentation).

UHPLC Gradient Conditions

-

Column: High-purity end-capped C18 (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

-

Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Oven: 40°C (Do not exceed to prevent thermal degradation)

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 4.0 | 10 | 90 |

| 5.5 | 10 | 90 |

| 5.6 | 95 | 5 |

| 7.5 | 95 | 5 (Re-equilibration) |

Experimental Protocol: Step-by-Step Methodology

Step 1: Self-Validating Sample Preparation (Protein Precipitation)

To prevent ex vivo oxidation of THP to THP N-oxide during extraction, all procedures must be performed on ice using cold solvents.

-

Aliquot 50 µL of plasma (or stability sample) into a pre-chilled 96-well plate.

-

Add 10 µL of Internal Standard (e.g., Trihexyphenidyl-d5, 100 ng/mL).

-

Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

-

Vortex vigorously for 2 minutes at 1000 RPM.

-